4-Bromo-2-(thiophen-2-YL)pyrimidine
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Overview
Description
4-Bromo-2-(thiophen-2-YL)pyrimidine is a heterocyclic compound that features a bromine atom at the 4th position and a thiophene ring at the 2nd position of a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(thiophen-2-YL)pyrimidine typically involves the bromination of 2-(thiophen-2-YL)pyrimidine. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) under reflux conditions . The reaction proceeds with high selectivity, yielding the desired brominated product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(thiophen-2-YL)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with different nucleophiles, such as amines, thiols, and alkoxides, under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids and stannanes, respectively.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DCM, ethanol), and bases (e.g., potassium carbonate) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium phosphate), and solvents (e.g., toluene, DMF) are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., m-chloroperbenzoic acid) and reducing agents (e.g., lithium aluminum hydride) are used.
Major Products Formed:
Substitution Reactions: Various substituted pyrimidine derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl or vinyl-pyrimidine derivatives.
Oxidation and Reduction Reactions: Sulfoxides, sulfones, or dihydrothiophene derivatives.
Scientific Research Applications
4-Bromo-2-(thiophen-2-YL)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It acts as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(thiophen-2-YL)pyrimidine is primarily related to its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(Thiophen-2-YL)pyrimidine: Lacks the bromine atom at the 4th position, resulting in different reactivity and applications.
4-Chloro-2-(thiophen-2-YL)pyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological activity.
4-Bromo-2-(furan-2-YL)pyrimidine:
Uniqueness: 4-Bromo-2-(thiophen-2-YL)pyrimidine is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
4-bromo-2-thiophen-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGMMQKVHXSRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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